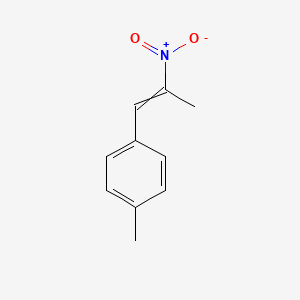

4-Methyl-b-methyl-b-nitrostyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(2-nitroprop-1-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKFDNFWPBWEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for β Methyl β Nitrostyrene Derivatives

Classical Approaches: The Henry Reaction (Nitroaldol Condensation)

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction is analogous to the aldol (B89426) condensation and serves as a cornerstone for the synthesis of various nitro compounds. wikipedia.org The initial product, a β-nitro alcohol, is a versatile intermediate that can be converted into other valuable functional groups. numberanalytics.comencyclopedia.pub

The synthesis of 4-methyl-β-methyl-β-nitrostyrene specifically involves the condensation of an aromatic aldehyde with a nitroalkane.

In the synthesis of 4-methyl-β-methyl-β-nitrostyrene, the key reactants are 4-methylbenzaldehyde (B123495) and nitroethane. researchgate.net The reaction condenses these two molecules to form the target compound. This specific combination highlights the broader applicability of the Henry reaction to a range of substituted benzaldehydes and nitroalkanes. researchgate.netbuchler-gmbh.com

Ammonium (B1175870) acetate (B1210297) is a commonly employed catalyst in the Henry reaction, particularly when conducted in glacial acetic acid. researchgate.netrsc.orggoogle.com It functions as a weak base to facilitate the deprotonation of the nitroalkane, initiating the condensation with the aldehyde. numberanalytics.com The use of ammonium acetate in acetic acid provides a buffered system that can promote the desired reaction while minimizing side reactions. rsc.orggoogle.com Other bases, such as primary amines, can also be used to catalyze the reaction. researchgate.net

Table 1: Reactants and Catalysts in the Synthesis of 4-Methyl-β-methyl-β-nitrostyrene

| Reactant/Catalyst | Chemical Formula | Role in Reaction |

| 4-Methylbenzaldehyde | C₈H₈O | Aromatic aldehyde substrate |

| Nitroethane | C₂H₅NO₂ | Nitroalkane reactant |

| Ammonium Acetate | C₂H₇NO₂ | Base catalyst |

| Glacial Acetic Acid | C₂H₄O₂ | Solvent and reaction medium |

Conventional Reaction Conditions: Heat and Stir Methodologies

The traditional approach to the Henry reaction often involves heating the reaction mixture with continuous stirring. rsc.org This "heat-and-stir" methodology typically requires extended reaction times, sometimes ranging from 7 to 36 hours, to achieve completion. rsc.org The reaction is often carried out under reflux conditions to maintain a consistent temperature. rsc.org While effective, these conventional methods can be time-consuming and may lead to the formation of by-products due to prolonged exposure to heat.

By-product Formation in Henry Reaction-Derived Syntheses

A notable challenge in the Henry reaction is the potential for the formation of by-products, which can complicate the purification of the desired nitrostyrene (B7858105).

One of the potential side reactions during the synthesis of nitrostyrenes via the Henry reaction is the formation of nitrile impurities. The β-nitroalcohol intermediate can, under certain conditions, be converted to a nitrile. numberanalytics.com This transformation can be influenced by the reaction conditions and the specific substrates used. The dehydration of primary nitroalkanes can lead to the formation of nitrile oxides, which are precursors to nitriles. chemtube3d.com

By-product Formation in Henry Reaction-Derived Syntheses

Hydroxylamine (B1172632) By-products from Reduction Steps

The reduction of β-nitrostyrenes is a common method for producing phenethylamines, but the process is not always perfectly selective and can yield side products. One notable by-product is the corresponding hydroxylamine. During the reduction of β-nitrostyrenes using systems like sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂), the formation of N-phenethylhydroxylamine has been observed. nih.gov

Alternative Synthetic Routes

Beyond the classical Henry condensation, several alternative methods have been developed for the synthesis of β-nitrostyrene derivatives. These routes offer different advantages, such as one-pot procedures, milder reaction conditions, and varied substrate scope.

A significant advancement in the synthesis of β-nitrostyrenes is the development of a one-pot selective nitration process directly from styrenes. unirioja.es This method is advantageous as it is convenient, inexpensive, and efficient, proceeding under mild conditions at room temperature. unirioja.es The procedure demonstrates good functional group tolerance, working for styrenes with alkyl, aryl, alkoxy, acyloxy, and chlorine substituents on the aromatic ring, and can also be applied to derivatives with substitutions on the vinyl group. unirioja.es

Copper(II) salts play a crucial role in promoting the one-pot nitration of styrenes. In a described method, copper(II) tetrafluoroborate (B81430) (prepared from copper(II) oxide and hydrofluoric acid) is used in conjunction with sodium nitrite (B80452) and iodine. unirioja.es The mechanism is thought to involve the generation of a reactive nitrating species, iodine nitrite (INO₂), from the reaction between I⁺ and NO₂⁻. unirioja.es This species then attacks the double bond of the styrene (B11656). unirioja.es

The role of copper(II) extends to other related transformations as well. Cupric ions can act as potent Fenton catalysts, generating hydroxyl radicals from hydrogen peroxide, which in turn can react with nitrite anions to form nitrogen dioxide (•NO₂), a key nitrating agent. nih.gov This highlights the polyvalent role copper can play in nitration processes. nih.gov In reductions of nitrostyrenes, copper(II) chloride is rapidly reduced by sodium borohydride to metallic copper Cu(0), which then acts as the true catalyst for the reduction. beilstein-journals.org

A key step in the one-pot nitration of styrenes is the elimination of a functional group to form the final β-nitrostyrene product. The initial reaction of styrene with the generated iodine nitrite (NO₂I) is expected to form a 1-iodo-2-nitro-1-phenylethane intermediate. unirioja.es However, the β-nitrostyrene is often isolated directly. This direct formation is explained by a dehydro-iodination of the iodonitro intermediate. unirioja.es This elimination step is catalyzed by the copper(I) salts that are formed in situ during the course of the main reaction. unirioja.es

Table 1: One-Pot Synthesis of β-Nitrostyrenes from Various Styrenes unirioja.es

| Styrene Derivative | Product | Yield (%) |

| Styrene | β-Nitrostyrene | 75 |

| 4-Methylstyrene | 4-Methyl-β-nitrostyrene | 80 |

| 4-Methoxystyrene | 4-Methoxy-β-nitrostyrene | 85 |

| 4-Chlorostyrene | 4-Chloro-β-nitrostyrene | 78 |

| 4-Acetoxystyrene | 4-Acetoxy-β-nitrostyrene | 70 |

| β-Methylstyrene | β-Methyl-β-nitrostyrene | 72 |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com This reaction framework is conceptually similar to the Henry reaction, a standard method for synthesizing β-nitrostyrenes. wikipedia.org The Henry reaction involves the condensation of an aldehyde (e.g., 4-methylbenzaldehyde) with a nitroalkane (e.g., nitroethane for β-methyl derivatives) in the presence of a base. evitachem.comgoogle.com

In this context, the nitroalkane, which possesses acidic α-hydrogens, acts analogously to the enolizable ketone or aldehyde in a Claisen-Schmidt condensation. wikipedia.orgbyjus.com The reaction proceeds via the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitro-alcohol intermediate yields the β-nitrostyrene. researchwithrutgers.com Various bases and solvents can be employed, with one method describing the use of a primary amine catalyst in acetic acid. evitachem.comgoogle.com

A retro-aza-Henry-type process can be utilized in the transformation of β-nitrostyrenes into other valuable chemical structures, such as N-substituted benzyl (B1604629) imines and hydrazones. organic-chemistry.orgacs.org This reaction proceeds via the Michael addition of an amine or hydrazine (B178648) to the β-nitrostyrene. organic-chemistry.orgresearchgate.net Following the initial addition, a C-C bond cleavage occurs, leading to the elimination of a nitroalkane. researchgate.net

This process is highly dependent on the solvent used; protic solvents like methanol (B129727) or water are crucial for mediating the necessary proton transfers and favor the formation of imines with high selectivity. organic-chemistry.org The reaction occurs under mild, non-catalytic conditions. organic-chemistry.orgresearchgate.net While this method uses a β-nitrostyrene as a starting material to synthesize a different class of compounds (imines), it represents a significant synthetic application of the nitrostyrene scaffold. acs.org The mechanism is supported by both experimental and computational studies, which point to a six-membered transition state that lowers the energetic barrier for the reaction. organic-chemistry.org

One-Pot Selective Nitration of Styrenes

Green Chemistry Principles in β-Methyl-β-Nitrostyrene Synthesis

The application of green chemistry principles to the synthesis of β-methyl-β-nitrostyrene derivatives has led to innovative and efficient protocols that are safer and more sustainable. These methods address the shortcomings of conventional techniques, which often rely on hazardous solvents, harsh reaction conditions, and lengthy procedures. By embracing green alternatives, chemists can achieve high yields and purity while minimizing environmental impact.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. slideshare.net By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields and cleaner product profiles in a fraction of the time. biotage.com

Reduction of Reaction Times and Solvent Consumption

A key benefit of MAOS is the substantial reduction in reaction times, from hours to mere minutes. biotage.comresearchgate.net This rapid heating, combined with the potential for solvent-free conditions, enhances the efficiency of the synthesis. researchgate.net For instance, the condensation of benzaldehydes with nitromethane (B149229) can be carried out under microwave irradiation without a solvent, using a solid support like potassium carbonate/alumina. researchgate.net This method not only accelerates the reaction but also eliminates the need for volatile and often toxic organic solvents. researchgate.net The efficiency of microwave heating can be influenced by the polarity of the solvents used, but solvent-free approaches represent an ideal green chemistry scenario. slideshare.net The synthesis of various heterocyclic compounds has also demonstrated that microwave irradiation can increase yields and decrease reaction times compared to conventional methods. clockss.org

Research Findings on Microwave-Assisted Synthesis

| Reactants | Catalyst/Support | Conditions | Time | Yield |

|---|---|---|---|---|

| Benzaldehyde (B42025), Nitroethane | Ammonium Acetate | Microwave (350W), 80°C, Acetic Acid | 30 min | Quantitative |

| 2,3-dimethoxy-benzaldehyde, Nitromethane | K2CO3/Al2O3 | Microwave, Solvent-Free | Not Specified | High |

| Aldehydes, Thiosemicarbazide | Not Specified | Microwave | A few minutes | High |

This table presents a summary of findings from various studies on microwave-assisted synthesis, illustrating the enhanced efficiency and reduced reaction times.

Catalyst-Free and Solvent-Free Mechanochemical Approaches

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a compelling green alternative by eliminating the need for bulk solvents. bohrium.comdiva-portal.org This solvent-free approach reduces waste and can lead to the formation of products that are difficult to obtain through traditional solution-based methods. bohrium.com

The Michael addition of 1,3-dicarbonyl compounds to nitroalkenes has been successfully achieved using a grinding method without any catalyst or solvent. beilstein-journals.orgresearchgate.net Researchers found that simply grinding the reactants together at room temperature could lead to excellent yields of the desired products. beilstein-journals.org In some cases, the addition of quartz sand as a grinding aid was shown to effectively promote the reaction. beilstein-journals.org This technique is not only environmentally friendly but also simplifies the purification process, often avoiding the need for column chromatography. beilstein-journals.org The method has proven effective for a wide range of substituted β-nitrostyrenes, demonstrating its broad applicability. beilstein-journals.orgresearchgate.net

Mechanochemical Synthesis of Nitroalkene Derivatives

| Reactants | Conditions | Grinding Aid | Yield |

|---|---|---|---|

| β-nitrostyrene, 1,3-cyclopentanedione (B128120) | Grinding, Room Temp, Catalyst-Free, Solvent-Free | None | ~100% |

| Substituted β-nitrostyrenes, 1,3-cyclopentanedione | Grinding, Room Temp, Catalyst-Free, Solvent-Free | Quartz Sand | Good to Excellent |

| furan-2,4(3H,5H)-dione, β-nitrostyrene | Grinding, Room Temp, Catalyst-Free, Solvent-Free | Not Specified | >99% |

This table showcases the effectiveness of catalyst-free and solvent-free mechanochemical methods for the synthesis of nitroalkene derivatives.

Utilization of Environmentally Benign Solvents

The choice of solvent is a critical factor in green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. nsf.gov Moving away from hazardous and volatile organic compounds towards greener alternatives is a key strategy for sustainable synthesis.

Aqueous Reaction Media

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic compounds often have low solubility in water, performing reactions in aqueous media can offer unique reactivity and selectivity. The condensation reaction to form β-nitrostyrene has been studied in aqueous media, where factors like the pH of the solution can influence the reaction yield. researchgate.net For instance, studies using highly hydrophilic ionic liquids indicated that a pseudo-pH range of 6.5–6.8 was advantageous for the formation of β-nitrostyrene. researchgate.net The use of aqueous extracts of natural products, such as Dillenia indica, has also been explored to catalyze reactions in water at room temperature, affording high yields in short reaction times. researchgate.net

Polyethylene Glycol (PEG) as a Sustainable Solvent

Polyethylene glycol (PEG) is a non-toxic, biodegradable, and environmentally benign polymer that has gained traction as a sustainable reaction medium. nsf.govnih.gov It is an excellent solvent for a wide range of organic compounds and inorganic salts. nsf.gov PEG can be particularly effective for condensation reactions, as it can readily dissolve the water produced, shifting the equilibrium towards the product side. nsf.gov Its ability to dissolve reactants and serve as a phase-transfer catalyst in some cases makes it a versatile green solvent. nsf.gov Furthermore, combining PEG with microwave irradiation can further enhance reaction rates, making it a highly attractive medium for green synthesis. nsf.gov

Deep Eutectic Solvents (DESs) in Nitrostyrene Reactions

Deep Eutectic Solvents (DESs) have emerged as environmentally sustainable and economically viable alternatives to conventional organic solvents in chemical synthesis. beilstein-journals.orgunimi.it These solvents are mixtures of two or three naturally occurring components that form a eutectic mixture with a melting point significantly lower than that of the individual components. beilstein-journals.orgnih.gov Their favorable properties, such as being non-purified, tunable, and derived from biorenewable resources, make them a subject of primary importance in modern chemistry. beilstein-journals.orgnih.gov In the context of nitrostyrene chemistry, DESs have been successfully employed as both reaction media and catalysts, particularly in Henry reactions and subsequent reduction processes. researchgate.netomicsdi.org

Detailed research has demonstrated the utility of DESs in the synthesis of nitroalkenes through the microwave-assisted Henry reaction, where the DES can function as both the catalyst and the solvent under organic solvent-free conditions. researchgate.net The Henry reaction, a classic carbon-carbon bond-forming reaction, combines a nitroalkane with an aldehyde or ketone in the presence of a base to yield β-nitro alcohols, which can then be dehydrated to form the corresponding nitroalkenes. wikipedia.orgorganic-chemistry.org The use of DESs in this process aligns with the principles of green chemistry by minimizing waste and utilizing safer solvent systems. researchgate.netomicsdi.org

Furthermore, DESs have been effectively used as solvents for the reduction of nitrostyrenes. Research has shown the chemoselective reduction of various nitrostyrenes, including α- and β-substituted nitroolefins, to nitroalkanes using ammonia (B1221849) borane (B79455) (BH₃NH₃) as an inexpensive and atom-economic reagent. beilstein-journals.orgunimi.it In these studies, a range of DESs were investigated, revealing that their composition significantly influences reaction efficiency and yield.

For instance, the reduction of trans-β-methyl-β-nitrostyrene was carried out in a DES composed of choline (B1196258) chloride (ChCl) and glycerol (B35011) (1:2 molar ratio). beilstein-journals.org The reaction, conducted at 60 °C for 18 hours, showed comparable, and in some cases superior, performance to using glycerol alone. beilstein-journals.org Another study highlighted a highly efficient system using a DES made from betaine (B1666868) and glycolic acid, which facilitated the reduction of nitrostyrenes to the corresponding nitroalkanes in good to excellent yields within just 6 hours. beilstein-journals.org The recyclability of the DES mixture has also been successfully demonstrated, further enhancing its sustainability profile. beilstein-journals.orgomicsdi.org

Research Findings on Nitrostyrene Reduction in DESs

The following tables summarize the findings from studies on the reduction of nitrostyrenes in various Deep Eutectic Solvents.

Table 1: Preliminary Studies on Ammonia Borane (AB)-Mediated Nitrostyrene Reduction in Various DESs

| Substrate | DES Composition | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| trans-β-Nitrostyrene | ChCl / Urea (DES A) | 60 | 18 | 35 |

| trans-β-Nitrostyrene | ChCl / Glycerol (DES B) | 60 | 18 | 41 |

| trans-β-Nitrostyrene | Betaine / Glycolic Acid (DES D) | 60 | 6 | 95 |

| trans-β-Methyl-β-nitrostyrene | ChCl / Glycerol (DES B) | 60 | 18 | 45 |

| trans-β-Methyl-β-nitrostyrene | Betaine / Glycolic Acid (DES D) | 60 | 6 | 78 |

Data sourced from a study on nitroalkene reduction using ammonia borane in bio-based eutectic mixtures. beilstein-journals.org

Table 2: Comparison of DES B and DES D in the Reduction of Selected Nitrostyrenes

| Substrate | Product | DES | Time (h) | Yield (%) |

|---|---|---|---|---|

| trans-β-Nitrostyrene | 1-Nitro-2-phenylethane | B | 18 | 41 |

| trans-β-Nitrostyrene | 1-Nitro-2-phenylethane | D | 6 | 95 |

| trans-β-Methyl-β-nitrostyrene | 1-Nitro-2-phenylpropane | B | 18 | 45 |

| trans-β-Methyl-β-nitrostyrene | 1-Nitro-2-phenylpropane | D | 6 | 78 |

| trans-4-Chloro-β-nitrostyrene | 1-(4-Chlorophenyl)-2-nitroethane | B | 18 | 51 |

| trans-4-Chloro-β-nitrostyrene | 1-(4-Chlorophenyl)-2-nitroethane | D | 6 | 98 |

DES B: Choline Chloride / Glycerol. DES D: Betaine / Glycolic Acid. The reactions were performed at 60 °C. beilstein-journals.org

Reactivity and Reaction Mechanisms of Substituted β Methyl β Nitrostyrenes

Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation in organic synthesis. masterorganicchemistry.com For substituted β-methyl-β-nitrostyrenes, this reaction involves the addition of a nucleophile to the β-carbon of the nitroalkene.

Stereoselective Michael Additions with Aldehydes

The asymmetric Michael addition of aldehydes to nitroalkenes is a powerful method for constructing stereochemically rich molecules. ethz.ch These reactions can lead to the formation of valuable chiral building blocks, such as γ-nitroaldehydes, which are precursors to compounds like γ-amino acids. acs.org

Chiral bifunctional thiourea-based organocatalysts have emerged as highly effective promoters for the asymmetric Michael addition. organic-chemistry.orgmendeley.com These catalysts possess both a hydrogen-bond donor (the thiourea (B124793) moiety) and a basic amine group. researchgate.net This dual functionality allows for the simultaneous activation of both the electrophile (the nitroalkene) and the nucleophile (the aldehyde, via enamine formation). mdpi.com

The thiourea group activates the nitroalkene by forming double hydrogen bonds with the nitro group, increasing its electrophilicity. mdpi.com Concurrently, the primary or secondary amine moiety of the catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. mdpi.com This dual activation within the catalyst's chiral environment allows for high levels of stereocontrol. Hybrid catalysts, such as those combining peptides with a thiourea unit, have also been developed to effectively promote these additions, even under solvent-free conditions. nih.gov

Table 1: Selected Thiourea-Based Catalysts in Michael Additions

| Catalyst Type | Activating Groups | Mechanism of Action | Reference |

|---|---|---|---|

| DPEN-based Thiourea | Primary Amine, Thiourea | Forms enamine with ketone; activates nitroalkene via H-bonding. | mdpi.com |

| Cinchona-derived Thiourea | Tertiary Amine, Thiourea | Bifunctional activation of nucleophile and electrophile. | researchgate.net |

| Amino Acid-derived Thiourea | Amine, Thiourea | Bifunctional catalysis for additions to α,β-unsaturated ketones. | nih.gov |

Achieving high levels of both enantioselectivity and diastereoselectivity is a key goal in these reactions. The structure of the catalyst, the substrates, and the reaction conditions all play crucial roles. Diphenylprolinol silyl (B83357) ethers, for example, have been successfully used as catalysts for the highly enantioselective Michael addition of aldehydes to nitroolefins, yielding products with excellent diastereoselectivities (up to 96:4 syn/anti) and enantioselectivities (99% ee). researchgate.net

The use of acid additives can significantly impact the reaction rate and, in some cases, the diastereoselectivity, without compromising enantioselectivity. ethz.ch Furthermore, innovative techniques such as merging asymmetric catalysis with a crystallization-induced diastereomer transformation (CIDT) have been employed. This approach allows for the conversion of an initially formed mixture of diastereomers into a single, crystalline diastereomer, thereby achieving excellent control over the stereochemical outcome. nih.gov The choice of solvent can also be critical; for instance, ionic liquids have been explored as reaction media, though temperature increases in these solvents have been observed to decrease enantioselectivity. researchgate.net

The presence of a methyl group at the β-position, as in β-methyl-β-nitrostyrene, introduces significant steric hindrance. This crowding presents considerable challenges for the Michael addition, particularly when using sterically demanding nucleophiles like α,α-disubstituted aldehydes (e.g., isobutyraldehyde). chemrxiv.org

Research on the Michael addition of isobutyraldehyde (B47883) to β-methyl-β-nitrostyrenes has documented the sluggishness of these reactions. Often, the reaction yields the desired Michael adduct in low conversion, with a competing reverse reaction dominating. chemrxiv.org The electronic nature of substituents on the aromatic ring of the nitrostyrene (B7858105) also affects reactivity. Electron-withdrawing groups on the phenyl ring can lead to slightly higher conversions compared to electron-donating groups. For instance, reactions with β-methyl-β-nitrostyrenes bearing electron-donating substituents like 4-ethyl or 4-methoxy have shown relatively poor product conversions. chemrxiv.org To date, there are very few reports of successful Michael additions involving both α,α-disubstituted aldehydes and β-substituted nitroalkenes, highlighting the synthetic difficulty posed by this high degree of steric congestion. chemrxiv.org

Conjugate Addition with Dicarbonyl Compounds

1,3-Dicarbonyl compounds, such as β-diketones and β-ketoesters, are effective nucleophiles in Michael additions to nitroalkenes. organic-chemistry.orgresearchgate.net These reactions provide access to highly functionalized products.

The conjugate addition of cyclic dicarbonyl compounds to nitrostyrenes has been explored under various conditions. For example, a solvent-free grinding method has been shown to be an efficient and environmentally benign protocol for the Michael addition of 1,3-dicarbonyl compounds to β-nitroalkenes. beilstein-journals.org

In this context, 1,3-cyclopentanedione (B128120) reacts with a range of substituted β-nitrostyrenes to give the corresponding Michael adducts in good to excellent yields. beilstein-journals.org Similarly, furan-2,4(3H,5H)-dione has proven to be a successful nucleophile, affording the addition product with β-nitrostyrene in near-quantitative yield under these solvent-free conditions. beilstein-journals.org These reactions demonstrate the utility of dicarbonyl compounds in expanding the synthetic applications of nitrostyrenes.

Table 2: Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

| Dicarbonyl Compound | Nitroalkene | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1,3-Cyclopentanedione | Substituted β-nitrostyrenes | Solvent-free grinding | Good to excellent yields | beilstein-journals.org |

| Furan-2,4(3H,5H)-dione | β-Nitrostyrene | Solvent-free grinding | >99% yield | beilstein-journals.org |

Mechanistic Aspects of Solid-State Grinding Reactions

Solid-state grinding presents an environmentally friendly and efficient method for conducting organic reactions. For substituted β-methyl-β-nitrostyrenes, this technique has been shown to effectively promote Michael additions. When β-nitrostyrene is reacted with a 1,3-dicarbonyl compound, such as 1,3-cyclopentanedione, under catalyst- and solvent-free grinding conditions, the corresponding Michael addition product can be obtained in near-quantitative yield. beilstein-journals.org The use of quartz sand as a grinding aid can further enhance the reaction's efficiency. beilstein-journals.org This method is applicable to both solid-solid and solid-liquid reactants at room temperature and offers a simplified purification process, often eliminating the need for column chromatography. beilstein-journals.org

While polar aprotic solvents like DMSO can facilitate these reactions in solution, the yields are often significantly lower compared to the grinding method. beilstein-journals.org The success of the solid-state reaction is attributed to the intimate contact and increased molecular mobility of the reactants upon grinding, which facilitates the nucleophilic attack of the dicarbonyl compound on the electron-deficient β-carbon of the nitrostyrene.

Michael Additions Involving Amines and Hydrazines

The Michael addition of amines and hydrazines to substituted β-methyl-β-nitrostyrenes is a synthetically valuable transformation. This reaction provides a pathway to N-alkyl/aryl substituted benzyl (B1604629) imines and N-methyl/phenyl substituted benzyl hydrazones through a retro-aza-Henry-type process. organic-chemistry.orgresearchgate.netacs.orgnih.gov This reaction proceeds under mild, non-catalytic conditions. organic-chemistry.orgresearchgate.netacs.orgnih.gov

The substituent on the aromatic ring of the nitrostyrene influences the reaction rate. Electron-donating groups tend to enhance the reactivity, while electron-withdrawing groups can hinder the formation of the imine product. organic-chemistry.org

Mechanistic Investigations: Retro-Aza-Henry-Type Elimination

The formation of imines and hydrazones from the reaction of amines and hydrazines with nitrostyrenes proceeds through a notable mechanistic pathway involving a retro-aza-Henry-type elimination. organic-chemistry.orgresearchgate.netacs.orgnih.gov The initial step is the nucleophilic conjugate addition of the amine or hydrazine (B178648) to the β-position of the nitrostyrene, forming a Michael adduct intermediate. researchgate.net This is typically the rate-determining step. researchgate.net

Following the initial addition, a proton transfer occurs, leading to an intermediate that can undergo C-C bond cleavage. researchgate.net This cleavage, a retro-aza-Henry reaction, results in the elimination of a nitroalkane and the formation of the corresponding imine or hydrazone. organic-chemistry.orgresearchgate.netacs.orgnih.gov Computational and experimental studies, including isotopic labeling with deuterated solvents, have provided strong evidence for this proposed mechanism. organic-chemistry.orgresearchgate.netnih.gov

Protic Solvent-Mediated Pathways

The choice of solvent plays a critical role in the outcome of the Michael addition of amines and hydrazines to nitrostyrenes. Protic solvents, such as methanol (B129727) and water, have been shown to be crucial in mediating the proton transfer steps of the reaction, leading to the selective formation of imines. organic-chemistry.orgresearchgate.netacs.org These solvents facilitate the reaction through a proposed six-membered transition state, which has a significantly lower energy barrier compared to a more strained four-membered transition state. organic-chemistry.org

In contrast, the use of nonpolar solvents tends to favor the formation of the initial aza-Michael adduct rather than the final imine product. organic-chemistry.org The ability of protic solvents to form hydrogen bonds with the reactants and intermediates is believed to be a key factor in promoting the retro-aza-Henry elimination. researchgate.netnih.gov

Cascade Michael Addition Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecule synthesis. Substituted β-methyl-β-nitrostyrenes are excellent substrates for such transformations.

Michael Addition/Hemiketalization/Retro-Claisen Fragmentation

A notable cascade reaction involving nitrostyrenes is the Michael addition/hemiketalization/retro-Claisen fragmentation sequence. This reaction has been observed when 2-hydroxy-trans-β-nitrostyrene acts as a Michael acceptor with a 1,3-dicarbonyl compound as the Michael donor. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org The initial Michael addition is followed by an intramolecular hemiketalization, and subsequently, a retro-Claisen fragmentation. This fragmentation leads to the formation of γ-nitro ketones as the primary products. researchgate.netresearchgate.netchemrxiv.org

The nature of the 1,3-dicarbonyl donor influences the reaction outcome. When the dicarbonyl compound contains aromatic moieties, the three-step cascade proceeds spontaneously in water without the need for acidic dehydration, yielding γ-nitro ketones in moderate to high yields. researchgate.netchemrxiv.org

CatAnionic Vesicular Nanoreactor Catalysis in Water

The use of nanoreactors to control chemical reactions in aqueous media is a rapidly developing area of green chemistry. A self-assembled catanionic vesicular nanoreactor, formed from N,N-didodecylammonium N,N-didodecyldithiocarbamate (AmDTC-C12C12), has been successfully employed to catalyze the Michael addition of 1,3-dicarbonyl compounds to nitroolefins in water. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org

This vesicular nanoreactor is believed to provide a hydrophobic microenvironment that facilitates the reaction between the reactants. chemrxiv.org The dithiocarbamate (B8719985) functional group of the nanoreactor may also play a catalytic role. chemrxiv.org This system has been shown to be effective for the cascade Michael addition/hemiketalization/retro-Claisen fragmentation, demonstrating the potential of these organized assemblies to promote complex organic transformations in an aqueous environment. researchgate.netresearchgate.netchemrxiv.org The nanoreactor can also be recycled and reused for multiple reaction cycles. chemrxiv.org

Reduction Transformations

The reduction of β-methyl-β-nitrostyrenes can proceed through various pathways, depending on the reagents and reaction conditions employed. These transformations can lead to the selective reduction of the double bond, the stepwise or complete reduction of the nitro group, or a one-pot reduction of both functionalities.

Reduction to Nitroalkanes (Leaving Nitro Group Intact)

The selective reduction of the carbon-carbon double bond in α,β-unsaturated nitroalkenes, such as 4-methyl-β-methyl-β-nitrostyrene, to yield the corresponding nitroalkane is a valuable synthetic transformation. Sodium borohydride (B1222165) (NaBH₄) in a tetrahydrofuran-methanol (THF-MeOH) solvent system at room temperature has been shown to be an effective method for this purpose. mdma.ch This procedure is noted for its mild conditions, rapid reaction times, and high yields. mdma.ch

The reaction involves the use of sodium borohydride in a mixed solvent system, which facilitates the selective reduction of the alkene without affecting the nitro group. mdma.ch A representative procedure involves dissolving β-methyl-β-nitrostyrene in a THF-methanol mixture and then adding sodium borohydride in portions. mdma.ch The reaction is typically exothermic and is monitored by the disappearance of the yellow color of the nitroalkene. mdma.ch

| Reactant | Reagent | Solvent | Product |

| β-Methyl-β-nitrostyrene | Sodium Borohydride | THF-Methanol | 1-(p-tolyl)-2-nitropropane |

Table 1: Selective Reduction of β-Methyl-β-nitrostyrene to a Nitroalkane.

One-Pot Reduction to Phenethylamines

The direct, one-pot conversion of β-nitrostyrenes to phenethylamines is a highly efficient synthetic route. nih.govbeilstein-journals.org This transformation requires the reduction of both the carbon-carbon double bond and the nitro group. nih.gov

A notable one-pot method utilizes a combination of sodium borohydride (NaBH₄) and catalytic amounts of copper(II) chloride (CuCl₂). beilstein-journals.orgbeilstein-journals.orgaau.dkchemrxiv.org This system has proven effective for the rapid and high-yielding synthesis of phenethylamines and phenylisopropylamines from their corresponding β-nitrostyrene precursors under mild conditions. nih.govbeilstein-journals.orgbeilstein-journals.orgchemrxiv.org The reaction is typically carried out in a 2-propanol/water mixture at elevated temperatures (e.g., 80 °C) and is often complete within 10 to 30 minutes. beilstein-journals.orgbeilstein-journals.org

The role of CuCl₂ is critical, as NaBH₄ alone does not typically reduce the nitro group. beilstein-journals.orgbeilstein-journals.org It is suggested that CuCl₂ is reduced in situ to active copper species, which then facilitate the reduction of the nitro functionality. beilstein-journals.orgchemrxiv.org This method avoids the need for an inert atmosphere and harsh reagents like lithium aluminum hydride (LiAlH₄). beilstein-journals.orgchemrxiv.org

The NaBH₄/CuCl₂ system has been successfully applied to a range of substituted β-nitrostyrenes, including those with electron-donating and electron-withdrawing groups on the aromatic ring. beilstein-journals.org For instance, the reduction of 2,5-dimethoxy-β-methyl-β-nitrostyrene, a precursor to amphetamines, proceeds efficiently. beilstein-journals.orgbeilstein-journals.org The method demonstrates good functional group tolerance, leaving amido and carboxylic acid functionalities untouched, and does not cause dehalogenation of aryl halides. beilstein-journals.orgchemrxiv.org

| Substrate | Product | Reaction Time (min) | Yield (%) |

| 3,4-dimethoxy-β-nitrostyrene | 3,4-dimethoxyphenethylamine | 15 | 83 |

| 4-chloro-β-nitrostyrene | 4-chlorophenethylamine | 10 | 82 |

| 2,5-dimethoxy-β-methyl-β-nitrostyrene | 2,5-dimethoxyamphetamine | 30 | 62 |

Table 2: Examples of One-Pot Reduction of Substituted β-Nitrostyrenes using NaBH₄/CuCl₂. beilstein-journals.org

Cycloaddition Reactions

Substituted β-nitrostyrenes, including 4-methyl-β-methyl-β-nitrostyrene, can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. The electron-withdrawing nature of the nitro group activates the double bond for such reactions.

[3+2] cycloaddition reactions involving nitrones and β-nitrostyrenes have been studied to understand their reactivity and selectivity. rsc.orgmdpi.com Molecular electron density theory (MEDT) has been used to analyze these reactions, indicating that they often proceed via a one-step mechanism. rsc.org The electrophilically activated β-position of the nitrostyrene is attacked by the nucleophilic oxygen of the nitrone. rsc.org

Furthermore, β-nitrostyrenes can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes. acs.orgbeilstein-journals.org These reactions can be catalyzed, for instance by tin(IV) chloride, and may proceed through a stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.org The regioselectivity and stereoselectivity of these cycloadditions are influenced by the substituents on both the diene and the nitrostyrene.

Diels-Alder and Sigmatropic Rearrangements

Substituted β-nitrostyrenes are effective dienophiles in Diels-Alder reactions, leading to the formation of nitronic ester cycloadducts which can subsequently undergo further transformations.

The Tin(IV)-catalyzed Diels-Alder reaction between β-nitrostyrene and dienes like 3-methyl-1,3-pentadiene (B1617704) serves as a model for the reactivity of substituted analogs such as 4-methyl-β-methyl-β-nitrostyrene. The reaction with (E)-3-methyl-1,3-pentadiene in toluene (B28343) primarily yields two major nitronic ester cycloadducts from the reaction at the less substituted double bond of the diene, with isolated yields of 27% and 29%. rsc.orgnih.gov Concurrently, four other cycloadducts are formed in lower yields from the reaction at the more substituted double bond. rsc.orgnih.gov

When the reaction is conducted with (Z)-3-methyl-1,3-pentadiene in dichloromethane, the selectivity shifts, affording four different nitronic ester cycloadducts, all resulting from the attack at the more substituted double bond of the diene. nih.govpk.edu.plbeilstein-journals.org One of these cycloadducts becomes the predominant product, isolated in a 45% yield. nih.govpk.edu.plbeilstein-journals.org Interestingly, this reaction also produces formal adducts of the (E)-isomer of the diene, indicating a loss of diene stereointegrity during the process. nih.govpk.edu.plbeilstein-journals.org This two-step cycloaddition followed by a sigmatropic rearrangement can be a superior method to direct thermal Diels-Alder reactions for obtaining pure nitro compounds. beilstein-journals.orgrsc.org

Table 1: Product Yields in Tin(IV)-Catalyzed Reaction of β-Nitrostyrene with 3-Methyl-1,3-pentadiene rsc.orgnih.govpk.edu.plbeilstein-journals.org

| Diene Isomer | Solvent | Site of Attack | Major Product Yields | Minor Products |

| (E)-3-Methyl-1,3-pentadiene | Toluene | Less substituted double bond | 27% and 29% | Four other cycloadducts |

| (Z)-3-Methyl-1,3-pentadiene | Dichloromethane | More substituted double bond | 45% (one major adduct) | Three other cycloadducts |

Note: While the provided data is for β-nitrostyrene, it illustrates the general reactivity pattern for substituted β-methyl-β-nitrostyrenes.

The product distribution and the lack of complete stereointegrity in the Tin(IV)-catalyzed reactions of β-nitrostyrenes with dienes strongly suggest a stepwise mechanism rather than a concerted one. nih.govpk.edu.pl This mechanism is proposed to proceed through the formation of a zwitterionic intermediate. nih.govpk.edu.pl The Lewis acid catalyst, Tin(IV) chloride, activates the nitrostyrene dienophile, facilitating the nucleophilic attack by the diene to form the zwitterion.

Furthermore, the initially formed nitronic ester cycloadducts can undergo interconversion under the catalytic influence of Tin(IV) chloride. nih.govpk.edu.pl This interconversion is also presumed to occur via the reversible formation of zwitterionic intermediates, allowing for the equilibration between different cycloadduct isomers. nih.govpk.edu.pl In some cases, cycloadducts derived from the less substituted double bond of (E)-3-methyl-1,3-pentadiene can undergo a scilit.comscilit.com-sigmatropic rearrangement upon heating to yield 4-nitrocyclohexenes. nih.govbeilstein-journals.org However, cycloadducts formed from the more substituted double bond did not undergo this thermal rearrangement, leading instead to decomposition at higher temperatures. nih.govpk.edu.pl Information regarding rsc.orgpk.edu.pl-sigmatropic rearrangements for this specific compound was not available in the searched literature.

[3+2] Cycloaddition Reactions (32CA)

The activated double bond of β-nitrostyrenes makes them excellent partners in [3+2] cycloaddition (32CA) reactions with three-atom components like nitrones. These reactions are a powerful tool for constructing five-membered heterocyclic rings.

Computational studies using Molecular Electron Density Theory (MEDT) have shed light on the reactivity differences between the geometric isomers of β-nitrostyrenes in 32CA reactions. rsc.orgrsc.org The less stable (Z)-isomer is found to be more reactive than the more stable (E)-isomer. rsc.orgrsc.org This difference in reactivity can be attributed to the higher ground-state energy and steric strain of the (Z)-isomer, which is relieved in the transition state. rsc.org

In reactions with a nitrone like 5,5-dimethylpyrroline-N-oxide, both isomers are classified as strong electrophiles. rsc.org The 32CA reactions are characterized by low activation enthalpies, calculated to be 4.4 kcal/mol for the (Z)-isomer and 5.0 kcal/mol for the (E)-isomer, indicating a highly favorable process. rsc.org A key difference lies in their stereoselectivity: the reaction with (E)-β-nitrostyrene is endo-selective, whereas the reaction with the (Z)-isomer is exo-selective. rsc.orgrsc.org Both reactions, however, proceed with complete meta regioselectivity. rsc.org

Table 2: Calculated Activation Enthalpies and Stereoselectivity in 32CA Reactions of β-Nitrostyrene Isomers with a Nitrone rsc.org

| Isomer | Activation Enthalpy (kcal/mol) | Stereoselectivity | Regioselectivity |

| (Z)-β-Nitrostyrene | 4.4 | exo | meta |

| (E)-β-Nitrostyrene | 5.0 | endo | meta |

The 32CA reactions between β-nitrostyrenes and nitrones are classified as polar zwitterionic-type (zw-type) reactions. rsc.orgrsc.org This classification arises from the electronic nature of the reactants; nitrones are zwitterionic three-atom components with significant nucleophilic character, while β-nitrostyrenes are strong electrophiles. rsc.orgrsc.org The reaction mechanism is a one-step, concerted process. rsc.org

The reaction is initiated by the attack of the nucleophilic oxygen center of the nitrone on the electrophilically activated β-carbon of the nitrostyrene. rsc.orgrsc.org This interaction is the most favorable, leading to the observed meta regioselectivity. bohrium.com The polar nature of the reaction, driven by the strong electrophilic-nucleophilic interactions, significantly accelerates the process compared to reactions with non-polar ethylene (B1197577) derivatives. rsc.org

Other Significant Chemical Transformations

Beyond cycloadditions, the reactivity of the activated double bond in β-methyl-β-nitrostyrenes allows for other important transformations. One prominent example is the Michael addition. However, studies on the reaction of β-methyl-β-nitrostyrenes with isobutyraldehyde, catalyzed by pyrrolidine, have shown that while the desired Michael adduct is formed, the reaction is often plagued by a competing retro-Michael reaction. chemrxiv.org This reversal is initiated by the nucleophilic attack of the amine catalyst onto the nitrostyrene, leading to the cleavage of the newly formed C-C bond and regeneration of the starting aldehyde and nitroalkane. chemrxiv.org This undesired pathway is particularly prevalent with sterically hindered aldehydes like isobutyraldehyde, while less hindered linear aldehydes favor the forward Michael addition reaction. chemrxiv.org

Radical Addition Reactions: Alkenylation of Cyclic Ethers

The alkenylation of cyclic ethers can be achieved through a radical addition reaction with substituted β-nitrostyrenes. This process allows for the formation of a new carbon-carbon bond, creating more complex molecular structures. While direct studies on 4-Methyl-β-methyl-β-nitrostyrene are not extensively detailed, the general mechanism is applicable to a wide range of substituted β-nitrostyrenes. researchgate.net

The reaction is typically initiated by a radical initiator, such as 2,2'-azodi(2-methylbutyronitrile) (AMBN), under mild conditions and without the need for other additives. researchgate.net The process involves the generation of a radical from the cyclic ether, which then adds to the β-position of the nitrostyrene. This is followed by the elimination of the nitro group, resulting in the alkenylated ether. The reaction generally proceeds smoothly and provides good to excellent yields for various β-nitrostyrenes and ethers. researchgate.net For instance, cyclohexane (B81311) has also been successfully reacted under these conditions. researchgate.net

A related copper-catalyzed method for the alkenylation of alcohols with (E)-β-nitrostyrenes utilizes di-tert-butyl peroxide (DTBP) as a radical initiator. organic-chemistry.org This reaction proceeds via a radical addition-elimination mechanism, where an α-carbon-centered radical from the alcohol adds to the nitrostyrene, followed by nitro-elimination. organic-chemistry.org Secondary alcohols have been observed to give higher yields than primary alcohols in these reactions. organic-chemistry.org Electron-withdrawing substituents on the β-nitrostyrene have been shown to improve the efficiency of the reaction. organic-chemistry.org

Table 1: Examples of Alkenylation Reactions with Substituted β-Nitrostyrenes

| β-Nitrostyrene Substrate | Coupling Partner | Catalyst/Initiator | Product Type | Yield | Reference |

| General Substituted β-Nitrostyrenes | Cyclic Ethers | AMBN | Alkenylated Ethers | Good to Excellent | researchgate.net |

| (E)-β-Nitrostyrenes | Alcohols | Cu(OAc)₂, DTBP | Allylic Alcohols | 32-85% | organic-chemistry.org |

| Substituted Nitrostyrenes | Cycloalkanes | Not Specified | β-Alkylstyrenes | Good | organic-chemistry.org |

Mannich Reactions: Formation of Nitro-Mannich Bases

The Mannich reaction is a three-component condensation that involves an aldehyde, an amine, and a compound with an active hydrogen atom. wikipedia.org In the context of β-nitrostyrenes, these compounds can serve as precursors for the formation of nitro-Mannich bases. chemisgroup.usslideshare.net The addition of amines to the activated double bond of β-nitrostyrene is a key step in forming these bases. chemisgroup.us

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.orgnih.gov This reaction is a powerful tool for creating carbon-carbon bonds and installing vicinal nitrogen-containing functional groups. nih.gov The resulting β-nitroamine products are versatile synthetic intermediates. wikipedia.org

While specific studies on 4-Methyl-β-methyl-β-nitrostyrene are limited, the general reactivity of β-nitrostyrenes in Mannich reactions is well-documented. For example, the reaction of β-nitrostyrene with two moles of piperidine (B6355638) and formaldehyde (B43269) leads to the formation of 1,3-di(N-piperidino)-2-nitro-3-phenylpropane. chemisgroup.us This occurs via a Mannich reaction on the initially formed nitro-base intermediate. chemisgroup.us The synthesis of nitro-Mannich bases from β-nitrostyrene has been shown to be a viable route to biologically active molecules. slideshare.net

Photo-Isomerization Phenomena

Substituted β-methyl-β-nitrostyrenes are known to undergo photochemical reactions, including isomerization, upon exposure to ultraviolet radiation. wku.edu

Formation of α-Methyl-Styrolene Nitrite (B80452) from β-Methyl-β-nitrostyrene

The irradiation of β-methyl-β-nitrostyrene and its derivatives can lead to a rearrangement to form 1-phenyl-1,2-propanedione-1-oxime and its corresponding derivatives in nearly quantitative yields. wku.edu This process represents a simple and efficient method for synthesizing these oximes. wku.edu

The photolysis of trans-β-nitro-β-methylstyrene in a solvent like acetonitrile (B52724) results in the formation of the cis-isomer with a high quantum yield of 0.8. researchgate.net The presence of a base, such as triethylamine, can influence this photoisomerization process. While it slightly decreases the quantum yield of photoisomerization, it also leads to the generation of a strong Electron Paramagnetic Resonance (EPR) signal. researchgate.net This signal is associated with an intermediate that is produced during the base-catalyzed thermal conversion back to the more stable trans-isomer. researchgate.net

The substituent on the phenyl ring of β-methyl-β-nitrostyrene has a relatively small effect on the rearrangement to the oxime. wku.edu However, nitro groups at the para or meta positions have been observed to inhibit this rearrangement and instead promote fragmentation into the corresponding acid and aldehyde. wku.edu Kinetic studies have also shown that p-nitro and m-nitro-β-methyl-β-nitrostyrene exhibit a slower rate of disappearance of the unsaturated nitro group during irradiation compared to other substituted derivatives. wku.edu

Applications of 4 Methyl β Methyl β Nitrostyrene and Its Derivatives in Organic Synthesis

Versatile Building Blocks in Multistep Syntheses

Nitrostyrenes, including the 4-methyl derivative, are recognized as important starting materials for synthesizing a variety of organic compounds. bohrium.comresearchgate.netresearchgate.net Their utility stems from the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a range of chemical transformations. This reactivity makes them key intermediates in multistep synthetic sequences.

Precursors for β-Aminoalcohols and α-Nitroketones

While specific research on the direct conversion of 4-methyl-β-methyl-β-nitrostyrene to β-aminoalcohols and α-nitroketones is not extensively detailed in the provided results, the general reactivity of β-methyl-β-nitrostyrenes suggests their potential as precursors for these classes of compounds. The reduction of the nitro group and the double bond in nitrostyrenes can lead to the formation of β-aminoalcohols. Additionally, the photochemical rearrangement of β-methyl-β-nitrostyrene derivatives has been shown to produce α-nitroketones, specifically 1-phenyl-1,2-propanedione-1-oxime and its derivatives. wku.edu This transformation occurs upon ultraviolet irradiation and provides an efficient method for synthesizing these oximes in nearly quantitative yields. wku.edu

Synthesis of Nitrogen-Containing Heterocycles

A significant application of nitrostyrene (B7858105) derivatives lies in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules.

β-Nitrostyrenes are key reactants in multicomponent reactions (MCRs) for the synthesis of highly substituted pyrrole (B145914) derivatives. bohrium.comresearchgate.netresearchgate.net MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages such as high atom economy, reduced waste, and simplified procedures. bohrium.com The synthesis of pyrroles often involves the reaction of a β-nitrostyrene with amines, aldehydes, and β-dicarbonyl compounds in the presence of a catalyst. bohrium.comresearchgate.net Various catalysts, including ferric chloride (FeCl₃), iodine (I₂), and nickel(II) chloride (NiCl₂), have been employed to facilitate these reactions. researchgate.net The general mechanism involves a Michael-type addition to the β-nitrostyrene, followed by cyclization and aromatization to form the pyrrole ring. organic-chemistry.org

Table 1: Catalysts and Reactants in Pyrrole Synthesis from β-Nitrostyrenes

| Catalyst | Reactants | Product | Reference |

| FeCl₃, NiCl₂, I₂ | Amines, Aldehydes, 1,3-Dicarbonyl compounds, Nitroalkanes | Tetrasubstituted pyrroles | researchgate.net |

| None (neutral conditions) | Two primary amines, Diketene, Nitrostyrene | Functionalized pyrrole-3-carboxamides | organic-chemistry.org |

| Fe₃O₄@SiO₂-CPTMS-guanidine-SO₃H | Aniline derivatives, β-Diketones or β-ketoesters, β-Nitrostyrene derivatives | Polysubstituted pyrroles | researchgate.net |

This table is not exhaustive and represents examples from the search results.

trans-4-Methyl-β-nitrostyrene is explicitly mentioned as a reagent in the synthesis of N-benzylpyrrolomorphinans. sigmaaldrich.comsigmaaldrich.com Although the specific reaction details are not provided in the search results, this application highlights the role of this specific nitrostyrene derivative in constructing complex alkaloid-like structures.

Furthermore, β-nitrostyrenes are utilized in the synthesis of pyrazole (B372694) derivatives. researchgate.net Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. mdpi.comnih.gov The synthesis can involve cycloaddition reactions with diazo reagents. For instance, the reaction of β-nitrostyrenes with CH-diazomethane sulfonamides can yield medicinally important pyrazole-3-sulfonamides. researchgate.net The synthesis of N-methyl pyrazoles can be achieved through the one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and methylhydrazine. nih.gov

Intermediate in the Synthesis of Substituted 4-Oxo-2-aryl-4H-chromene-3-carboxylates

The compound trans-4-methyl-β-nitrostyrene is also used as a reagent in the synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives. sigmaaldrich.comsigmaaldrich.com Chromenes, which are bicyclic oxygen-containing heterocycles, and their derivatives are known for their diverse biological activities. frontiersin.orgnih.gov The synthesis of these compounds often involves the reaction of a nitrostyrene derivative as a Michael acceptor. ossila.com

Advanced Analytical Characterization Techniques for β Methyl β Nitrostyrene Derivatives

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the elucidation of the structural and electronic properties of nitrostyrene (B7858105) compounds. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, enabling a full characterization.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as insights into the electronic environment of heteroatoms like nitrogen and oxygen.

The structural confirmation of 4-Methyl-β-methyl-β-nitrostyrene is achieved through the combined use of proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The chemical shifts, multiplicities, and coupling constants of the signals in these spectra are diagnostic for the different parts of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and types of hydrogen atoms. For 4-Methyl-β-methyl-β-nitrostyrene, the spectrum would exhibit distinct signals for the aromatic protons, the vinylic proton, and the two methyl groups. The protons on the p-methylated aromatic ring typically appear as two doublets in the aromatic region (around 7.2-7.5 ppm). The vinylic proton signal is expected further downfield, influenced by the electron-withdrawing nitro group. The β-methyl group attached to the double bond and the aromatic methyl group will appear as singlets in the aliphatic region.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for 4-Methyl-β-methyl-β-nitrostyrene would show signals for the quaternary carbons, the aromatic CH carbons, the vinylic carbons, and the methyl carbons. The carbon atom attached to the nitro group (β-carbon) is significantly deshielded.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Methyl-β-methyl-β-nitrostyrene

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Aromatic CH | C2, C6 | ~7.4 | ~129 | Doublet |

| Aromatic CH | C3, C5 | ~7.2 | ~130 | Doublet |

| Aromatic C | C1 | - | ~132 | - |

| Aromatic C | C4 | - | ~140 | - |

| Vinylic CH | α-carbon | ~7.5-8.0 | ~135-140 | Singlet |

| Vinylic C | β-carbon | - | ~145-150 | - |

| Methyl | Aromatic CH₃ | ~2.4 | ~21 | Singlet |

| Methyl | β-CH₃ | ~2.5 | ~15 | Singlet |

¹⁵N and ¹⁷O NMR Spectroscopy : While less common, ¹⁵N and ¹⁷O NMR can provide direct information about the nitro group. The chemical shift of the nitrogen atom in ¹⁵N NMR is highly sensitive to the electronic environment. For nitroalkenes, the ¹⁵N chemical shift is expected to be in the range of 0 to +20 ppm relative to nitromethane (B149229). ¹⁷O NMR, although challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can also be used to study the two oxygen atoms of the nitro group, offering insights into electronic structure and potential intramolecular interactions like hydrogen bonding. mdpi.com

During the synthesis of nitrostyrenes and their subsequent reduction to other functional groups, various by-products can form. ¹H NMR spectroscopy is a crucial tool for the detection and quantification of these impurities without the need for separation. For instance, in reactions involving the reduction of the nitro group, partially reduced species such as hydroxylamines can be formed. researchgate.net The presence of a hydroxylamine (B1172632) by-product can be identified by characteristic signals in the ¹H NMR spectrum of the crude product mixture. researchgate.net Similarly, nitrile by-products, which can arise from side reactions, would display a distinct lack of vinylic or nitro-related signals and potentially show different aromatic patterns, allowing for their identification. researchgate.net

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. The molecular ion peak (M⁺) for 4-Methyl-β-methyl-β-nitrostyrene would appear at an m/z of 177, corresponding to its molecular weight (C₁₀H₁₁NO₂). nist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitrostyrenes include the loss of the nitro group (NO₂) or parts of the side chain.

Key Fragments in the EI Mass Spectrum of 4-Methyl-β-methyl-β-nitrostyrene nist.gov

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 177 | Molecular Ion [M]⁺ | [C₁₀H₁₁NO₂]⁺ |

| 131 | [M - NO₂]⁺ | [C₁₀H₁₁]⁺ |

| 115 | [M - NO₂ - CH₄]⁺ or [C₉H₇]⁺ | [C₉H₇]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of 4-Methyl-β-methyl-β-nitrostyrene and for identifying and quantifying volatile by-products from its synthesis. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and a mass spectrum is generated. This allows for the unambiguous identification of the main product as well as impurities, such as unreacted starting materials, isomers, or side-products like the aforementioned hydroxylamines, by comparing their retention times and mass spectra to known standards or library data. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the molecular-level investigation of β-nitrostyrene derivatives. These methods provide a vibrational fingerprint of the molecule, allowing for detailed structural elucidation and conformational analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy states. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and structural features within the molecule.

For β-methyl-β-nitrostyrene derivatives, FT-IR is crucial for identifying key functional groups. The most prominent features in the spectrum are the strong absorption bands associated with the nitro (NO₂) group. The asymmetric and symmetric stretching vibrations of the NO₂ group are particularly diagnostic. scirp.org In nitroaromatic compounds, the asymmetric stretching vibration typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretch is observed around 1300-1370 cm⁻¹. scirp.orgastm.org

Other significant bands include those for the carbon-carbon double bond (C=C) of the styrenic system and the various C-H vibrations of the aromatic ring and methyl groups. The gas-phase IR spectrum for trans-4-Methyl-β-methyl-β-nitrostyrene provides specific data on these vibrational modes. nist.gov

Table 1: Key FT-IR Vibrational Frequencies for 4-Methyl-β-methyl-β-nitrostyrene and Related Compounds This table is generated based on data from representative nitroaromatic compounds. Actual peak positions for 4-Methyl-β-methyl-β-nitrostyrene may vary slightly.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| NO₂ Asymmetric Stretch | ~1533 | Strong absorption, characteristic of the nitro group. scirp.org |

| NO₂ Symmetric Stretch | ~1346 | Strong absorption, sensitive to the electronic environment. scirp.orgastm.org |

| C=C Alkene Stretch | ~1640 | Medium to strong absorption, indicates the vinyl group. astm.org |

| C-H Aromatic Stretch | ~3000-3100 | Multiple weak to medium bands. scirp.org |

| C-N Stretch | Not specified | Often coupled with other vibrations. |

| NO₂ Deformation | ~761 | Characteristic bending vibration. scirp.org |

Raman Spectroscopy for Compound Identification and Differentiation

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for analyzing the carbon skeleton and differentiating between geometric isomers of β-nitrostyrene derivatives. bohrium.comuc.pt

Research has demonstrated that Raman spectroscopy, combined with computational calculations, can perform a complete conformational analysis of β-methyl-β-nitrostyrene derivatives. bohrium.comuc.pt The technique is adept at identifying characteristic bands for the nitro group, the C=C double bond, the aromatic ring, and C-H deformations. bohrium.com

A key application of Raman spectroscopy is the differentiation of cis (Z) and trans (E) isomers. Studies on related compounds, such as 2,5-dimethoxy-4,β-dimethyl-β-nitrostyrene, have shown significant differences in the Raman spectra of the isomers. astm.orgojp.gov For instance, the C=C stretching mode appears at a much higher frequency and with greater intensity in the cis isomer compared to the trans isomer (e.g., 1670 cm⁻¹ for cis vs. 1641 cm⁻¹ for trans). astm.org Similarly, the symmetric NO₂ stretching band frequency is notably higher in the cis isomer. astm.orgojp.gov This allows for unambiguous identification and differentiation.

Table 2: Characteristic Raman Shifts for Differentiation of β-Nitrostyrene Isomers Data based on a study of (E,Z)-2,5-dimethoxy-4,β-dimethyl-β-nitrostyrenes, illustrating the principles applicable to other derivatives. astm.org

| Vibrational Mode | trans Isomer (cm⁻¹) | cis Isomer (cm⁻¹) | Significance |

| C=C Stretch | 1641 | 1670 | Primary differentiating peak; stronger and at a higher frequency in the cis isomer. |

| NO₂ Symmetric Stretch | 1301 | 1346 | Frequency is ~40 cm⁻¹ higher in the cis isomer. |

Chromatographic Techniques

Chromatographic methods are essential for separating complex mixtures, assessing purity, and quantifying components. High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of β-methyl-β-nitrostyrene derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The differential partitioning of the sample components between the two phases allows for their effective separation.

An HPLC method has been specifically developed for the simultaneous determination of β-methyl-β-nitrostyrene and its potential process-related impurities or degradation products, such as benzaldehyde (B42025) and nitroethane. rsc.orgresearchgate.net This method is crucial for routine quality control analysis, ensuring the purity of the final compound. rsc.org

The method demonstrates excellent linearity over a defined concentration range for β-methyl-β-nitrostyrene and its related substances. rsc.orgresearchgate.net Recovery studies show high accuracy, with recovery values typically between 96.5% and 99.9%. rsc.org The precision of the method is confirmed by low relative standard deviation (RSD) values, and its sensitivity is established by low limits of detection (LOD). rsc.orgresearchgate.net This validated method proves to be accurate, precise, reproducible, and specific for its intended purpose. rsc.org

Table 3: HPLC Method Performance for Purity Analysis of β-Methyl-β-Nitrostyrene (MNS) rsc.orgresearchgate.net

| Compound | Linearity Range (μg/mL) | Limit of Detection (LOD) (μg/mL) | Recovery (%) |

| β-Methyl-β-nitrostyrene (MNS) | 25–125 | 0.031 | 96.5 - 99.9 |

| Benzaldehyde | 0.16–15.71 | 0.006 | 96.5 - 99.9 |

| Nitroethane | 0.16–15.67 | 0.011 | 96.5 - 99.9 |

The successful separation and quantification of β-methyl-β-nitrostyrene and its related substances hinge on the careful optimization of chromatographic parameters. A robust separation has been achieved using a polystyrene-divinyl-benzene (PS-DVB) column. rsc.orgresearchgate.net

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with a gradient elution program employed to resolve all components effectively within a reasonable analysis time. rsc.orgresearchgate.net The flow rate is maintained at a constant 1.0 mL/min. rsc.org UV detection is utilized for monitoring the column effluent, with wavelengths set at 214 nm and 250 nm to ensure sensitive detection of all compounds of interest. rsc.orgresearchgate.net These optimized conditions allow for the effective separation of the main compound from its impurities, with excellent resolution between peaks. rsc.org

Table 4: Optimized HPLC Conditions for the Analysis of β-Methyl-β-Nitrostyrene rsc.orgresearchgate.net

| Parameter | Condition |

| Column | Polystyrene-divinyl-benzene (PS-DVB), 25 cm x 4.6 mm, 6 µm |

| Mobile Phase | Acetonitrile and Water |

| Elution Mode | Gradient (e.g., 74% to 92% Acetonitrile over 8 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 250 nm |

| Retention Times | Benzaldehyde: ~3.66 min; Nitroethane: ~5.51 min; β-Methyl-β-nitrostyrene: ~8.94 min |

| Resolution | >6.5 between all peaks |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions in real-time. youtube.com In the synthesis of 4-methyl-β-methyl-β-nitrostyrene, which typically involves the condensation of 4-methylbenzaldehyde (B123495) (p-tolualdehyde) with nitroethane, TLC allows chemists to qualitatively observe the consumption of starting materials and the formation of the product. mdma.ch

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent, known as the eluent. As the eluent ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. youtube.com The separation is based on the differential partitioning of the compounds between the stationary phase (the silica gel) and the mobile phase (the eluent).

Generally, the less polar a compound is, the faster it will travel up the plate, resulting in a higher Retention Factor (Rf) value. The Rf value is a key parameter calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. youtube.com

Reaction Progress Visualization:

Starting Materials: At the beginning of the reaction (Time = 0 hours), spots corresponding to 4-methylbenzaldehyde and nitroethane will be visible on the TLC plate.

Product Formation: As the reaction proceeds, a new spot corresponding to the 4-methyl-β-methyl-β-nitrostyrene product will appear. The intensity of this new spot increases over time, while the intensity of the starting material spots diminishes.

Completion: The reaction is considered complete when the spot corresponding to the limiting reactant (typically the aldehyde) is no longer visible on the TLC plate. mdma.ch

The spots are often visualized under UV light, as compounds containing aromatic rings and conjugated systems, like nitrostyrenes, are typically UV-active. youtube.com

Table 1: Illustrative TLC Monitoring of 4-Methyl-β-methyl-β-nitrostyrene Synthesis

| Time (hours) | Spot 1 (4-methylbenzaldehyde) Rf | Spot 2 (Product) Rf | Observations |

| 0 | 0.65 | - | Strong spot for the starting aldehyde. |

| 1 | 0.65 | 0.40 | Faint product spot appears; aldehyde spot still strong. |

| 3 | 0.65 | 0.40 | Product spot intensity increases; aldehyde spot intensity decreases. |

| 5 | - | 0.40 | Aldehyde spot has disappeared; strong product spot remains. |

| Note: Rf values are hypothetical and depend on the specific eluent system used. |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline molecule. wikipedia.org This technique provides an unambiguous determination of the compound's absolute stereochemistry, bond lengths, bond angles, and crystal packing interactions. For β-methyl-β-nitrostyrene derivatives, it is the gold standard for confirming the configuration of the double bond and the relative orientation of the substituents. researchgate.net

The process requires a single, high-quality crystal of the compound. This crystal is mounted and bombarded with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom is determined, revealing the molecule's structure.

For 4-methyl-β-methyl-β-nitrostyrene, X-ray analysis is crucial for:

Confirming the (E/Z) Isomer: The Henry reaction synthesis typically yields the more stable (E)-isomer. X-ray crystallography provides definitive proof of this stereochemical outcome. researchgate.net

Determining Torsional Angles: It reveals the dihedral angle between the plane of the aromatic ring and the plane of the nitroalkenyl group. This angle is influenced by steric hindrance between the β-methyl group and the aryl ring. researchgate.net

Precise Bond Lengths and Angles: The technique provides highly accurate measurements of all bond lengths and angles, which can be compared to values for related structures. For example, the C=C double bond length in similar β-methyl-β-nitrostyrenes is typically around 1.32 to 1.33 Å. researchgate.net

Table 2: Representative Crystallographic Data for (E)-4-Methyl-β-methyl-β-nitrostyrene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=C Bond Length | 1.328(2) Å |

| C-NO₂ Bond Length | 1.485(3) Å |

| C(aryl)-C(vinyl) Bond Length | 1.471(2) Å |

| C(aryl)-C(vinyl)=C-N Torsion Angle | -25.4(3)° |

| Configuration | E |

| Note: Data are representative values based on known structures of similar compounds and are for illustrative purposes. |

Computational and Theoretical Studies on β Methyl β Nitrostyrene Systems

Quantum Chemical Calculations (Ab Initio and DFT)

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational studies on nitrostyrene (B7858105) derivatives. DFT, particularly using the B3LYP functional, has proven effective for geometry optimization and frequency calculations in these systems. bohrium.com These methods allow for a detailed exploration of molecular properties that are often difficult to probe experimentally.

The three-dimensional structure and conformational preferences of β-methyl-β-nitrostyrene derivatives are critical to their reactivity and biological activity. Computational studies, often combined with experimental techniques like Raman spectroscopy, have been conducted to perform complete conformational analyses. bohrium.comuc.pt

Researchers have employed ab initio molecular orbital (MO) methods at the DFT level to determine the optimized geometrical parameters of the most stable conformers. uc.pt For β-methyl-β-nitrostyrene systems, the conformational landscape is primarily dictated by the balance between two major factors: the stabilizing effect of π-electron delocalization across the molecule and the destabilizing effect of steric hindrance. bohrium.com